Myristoyl glutamic acid

Overview

Description

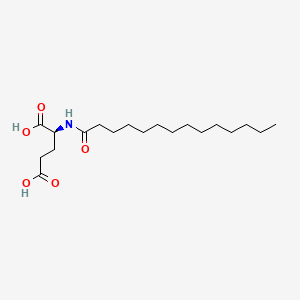

Myristoyl glutamic acid is a compound formed by the conjugation of myristic acid, a 14-carbon saturated fatty acid, with glutamic acid, an amino acid. This compound is known for its role in various biological processes, particularly in protein modification through myristoylation, which is essential for protein function and cellular localization.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of myristoyl glutamic acid typically involves the esterification of myristic acid with glutamic acid. This process can be achieved through the following steps:

Activation of Myristic Acid: Myristic acid is first activated by converting it into myristoyl chloride using thionyl chloride or oxalyl chloride.

Esterification Reaction: The activated myristoyl chloride is then reacted with glutamic acid in the presence of a base such as pyridine or triethylamine to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Activation: Large quantities of myristic acid are activated using thionyl chloride.

Continuous Esterification: The activated myristoyl chloride is continuously fed into a reactor containing glutamic acid and a base, ensuring efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions: Myristoyl glutamic acid can undergo various chemical reactions, including:

Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions, resulting in the formation of myristic acid and glutamic acid.

Oxidation: The fatty acid chain can undergo oxidation, leading to the formation of shorter-chain fatty acids and other oxidation products.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products:

Hydrolysis Products: Myristic acid and glutamic acid.

Oxidation Products: Shorter-chain fatty acids and various oxidation by-products.

Substitution Products: Compounds with substituted ester groups.

Scientific Research Applications

Myristoyl Glutamic Acid is a substituted amino acid and amide derived from glutamic acid . While the search results do not provide extensive information specifically on this compound, they do offer insights into myristoylation, the process involving myristic acid, and related compounds, which can help infer potential applications .

Scientific Research Applications

Myristoylation and Protein Modification: Myristoylation, the modification of a protein's N-terminal by myristic acid, is functionally significant, affecting protein stability, localization, and interaction with other proteins . A proteomic methodology combining liquid-liquid extraction of hydrophobic lipidated peptides with liquid chromatography-tandem mass spectrometry can identify myristoylation sites . This method has been used to explore myristoylation sites in HeLa cells, identifying 75 protein N-terminal myristoylation sites .

Mitochondrial Protein Targeting: Protein N-myristoylation plays a crucial role in the mitochondrial localization of certain proteins . Studies have characterized protein N-myristoylation occurring on human mitochondrial proteins such as SAMM50, TOMM40, MIC19, and MIC25 . N-myristoylation is critical for mitochondrial targeting and membrane binding of MIB components like SAMM50 and MIC19 .

Regulation of Immune Responses: Myristic acid acts as a metabolic checkpoint, contributing to immune homeostasis by balancing STING-dependent autophagy and IFN responses . Myristic acid enhances N-myristoylation of the GTPase ADP-ribosylation factor 1 (ARF1), which regulates STING membrane trafficking and facilitates STING-dependent autophagy degradation of the STING/TBK1 complex . N-myristoylation controls STING activation, suggesting a promising approach for modulating STING-dependent immunopathologies .

NMT as a Drug Target: N-myristoyltransferase (NMT) is a drug target, and its proper functioning in protozoa such as Leishmania major, Leishmania donovani, Trypanosoma brucei, and P. falciparum is necessary for the survival of these parasites . Inhibitors of these organisms are under investigation . Inhibition of myristoylated proteins essential for viral lifecycles can inhibit viral propagation, as shown with mammarenaviruses .

Myristoyl-Ligand Switch: Conformational changes triggered by specific ligands can expose the myristoyl moiety, a mechanism known as the myristoyl-ligand switch . For example, the myristoyl group of recoverin is exposed following the binding of two Ca2+ ions, inducing recoverin binding to the membrane . Similarly, the myristoyl group of GDP-inactive ARF1 is sequestered but liberated by GTP exchange for membrane binding and signaling .

Peptides in Cosmetics: Palmitoyl tripeptide-8 can significantly inhibit IL-8 production in UVB-irradiated keratinocytes and IL-1 stimulated fibroblasts . It also reduces the number and size of dilated capillaries in skin explants exposed to substance P and reduces edema .

Mechanism of Action

The mechanism of action of myristoyl glutamic acid primarily involves its role in protein myristoylation. Myristoylation is a co-translational or post-translational modification where a myristoyl group is covalently attached to the N-terminal glycine residue of a protein. This modification is catalyzed by the enzyme N-myristoyltransferase. The myristoyl group enhances protein-protein interactions and facilitates the subcellular localization of proteins, thereby influencing various signaling pathways and cellular functions.

Comparison with Similar Compounds

Myristoyl glycine: Similar to myristoyl glutamic acid but involves glycine instead of glutamic acid.

Palmitoyl glutamic acid: Involves palmitic acid, a 16-carbon fatty acid, instead of myristic acid.

Stearoyl glutamic acid: Involves stearic acid, an 18-carbon fatty acid, instead of myristic acid.

Uniqueness: this compound is unique due to its specific combination of myristic acid and glutamic acid, which provides distinct properties in terms of protein modification and cellular localization. The shorter chain length of myristic acid compared to palmitic and stearic acids results in different hydrophobic interactions and membrane association characteristics.

Biological Activity

Myristoyl glutamic acid (MGA) is a derivative of glutamic acid that has been modified with a myristoyl group. This compound has garnered attention due to its potential biological activities, particularly in cellular processes and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound consists of a myristoyl fatty acid chain (a 14-carbon saturated fatty acid) attached to the amino acid glutamic acid. The presence of the myristoyl group enhances the hydrophobic properties of the molecule, which influences its interaction with cellular membranes.

Biological Functions

- Cell Membrane Interaction

-

Peptide Transport

- Research has demonstrated that myristoylated peptides can efficiently penetrate cell membranes. For instance, studies indicated that myristoylated fluorescent peptides showed rapid membrane association and cellular uptake in B lymphocyte cell lines, highlighting their potential as carriers for delivering therapeutic agents into cells .

Table 1: Summary of Biological Activities of this compound

The biological activity of this compound can be attributed to several mechanisms:

- N-Myristoylation : This post-translational modification involves the attachment of a myristoyl group to the N-terminal glycine residue of proteins, which is essential for their membrane localization and function in various signaling pathways .

- Peptide Delivery Systems : Myristoylated peptides have been explored as delivery vehicles for therapeutic agents. Their ability to cross cell membranes without adversely affecting cell viability makes them promising candidates for drug delivery systems .

Therapeutic Applications

Given its biological activities, this compound has potential applications in:

- Drug Delivery : The ability to facilitate cellular uptake positions MGA as a valuable component in designing drug delivery systems, especially for peptides and proteins that require enhanced membrane permeability.

- Cancer Therapy : Due to its role in modulating signal transduction pathways, MGA may be explored in cancer therapies where targeting specific pathways can inhibit tumor growth.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing myristoyl glutamic acid?

this compound is synthesized via acylation of L-glutamic acid with myristoyl chloride under controlled conditions. Key steps include maintaining anhydrous conditions (e.g., using dimethylformamide as a solvent), optimizing stoichiometric ratios (typically 1:1.2 for glutamic acid to acyl chloride), and employing catalysts like 4-dimethylaminopyridine (DMAP) to enhance reaction efficiency . Characterization involves nuclear magnetic resonance (NMR) for structural confirmation (e.g., δ 2.1–2.5 ppm for glutamic acid backbone protons), mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) to assess purity (>95%) .

Q. How can researchers ensure the purity and stability of this compound in experimental settings?

Purity is validated using reverse-phase HPLC with UV detection at 210 nm, coupled with elemental analysis (C, H, N) to confirm stoichiometry. Stability studies involve accelerated degradation tests under varying pH (3–9), temperature (4–40°C), and light exposure. For example, aqueous solutions at pH 7.4 show <5% degradation over 30 days at 25°C, while acidic conditions (pH 3) accelerate hydrolysis of the acyl bond .

Q. What are the physicochemical properties of this compound critical for formulation studies?

Key properties include its critical micelle concentration (CMC: ~0.1 mM), solubility profile (soluble in polar aprotic solvents like DMSO, sparingly soluble in water), and logP value (~3.5), which inform its use in drug delivery systems. Dynamic light scattering (DLS) reveals micelle sizes of 10–50 nm, while zeta potential measurements (−25 to −35 mV) confirm anionic surfactant behavior .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in antimicrobial or anti-inflammatory activity may arise from differences in bacterial strains (e.g., Cutibacterium acnes vs. Staphylococcus aureus), assay conditions (e.g., nutrient broth composition), or compound purity. Researchers should cross-validate findings using orthogonal assays (e.g., broth microdilution MIC, time-kill curves) and control variables like ionic strength and temperature .

Q. How can molecular dynamics (MD) simulations elucidate this compound’s interactions with lipid bilayers?

MD simulations (e.g., GROMACS or CHARMM) model the compound’s insertion into lipid bilayers, focusing on acyl chain alignment and hydrogen bonding with phosphatidylcholine headgroups. Parameters include bilayer thickness changes (>10% compression at 10 mol% concentration) and free energy calculations (ΔG ~−20 kJ/mol for membrane insertion) . Experimental validation via differential scanning calorimetry (DSC) can correlate simulated phase transitions with observed thermotropic behavior .

Q. What methodologies assess the cytotoxicity and dermal safety of this compound in preclinical models?

In vitro cytotoxicity is evaluated using MTT assays on human keratinocytes (HaCaT cells), with IC50 values >100 µM indicating low toxicity. Dermal irritation is tested via reconstructed human epidermis (RhE) models, measuring interleukin-1α release. For in vivo safety, zebrafish embryo assays (LC50 > 1 mM) and OECD 439 guidelines for skin sensitization (Local Lymph Node Assay) are recommended .

Q. How do structural modifications of the acyl chain length impact this compound’s bioactivity?

Comparative studies using lauroyl (C12) or palmitoyl (C16) analogs reveal chain-length-dependent effects. For example, myristoyl (C14) derivatives show optimal antimicrobial activity against C. acnes (MIC 8 µg/mL), while shorter chains reduce membrane disruption efficacy. Structure-activity relationships (SAR) are analyzed via small-angle X-ray scattering (SAXS) to correlate chain length with micelle packing .

Q. Methodological Guidance

Q. What statistical approaches are suitable for analyzing dose-response data in this compound studies?

Nonlinear regression (e.g., Hill equation) models dose-response curves for IC50/EC50 determination. For skewed data, non-parametric tests (Kruskal-Wallis) or bootstrapping (10,000 iterations) improve reliability. Software tools include GraphPad Prism or R packages (drc, nplr) .

Q. How should researchers design experiments to evaluate this compound’s role in drug delivery systems?

Employ a factorial design to test variables like pH (5.5–7.4), temperature (25–37°C), and lipid composition. Response surface methodology (RSM) optimizes encapsulation efficiency (>80% for hydrophobic drugs) and release kinetics (e.g., 50% payload release at 24 hours in PBS) .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

Detailed SOPs should specify inert atmosphere conditions (argon), purification via flash chromatography (silica gel, ethyl acetate/hexane gradient), and lyophilization parameters (−50°C, 0.05 mbar). Supplementary Information (SI) must include raw NMR/MS spectra and HPLC chromatograms .

Properties

IUPAC Name |

(2S)-2-(tetradecanoylamino)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(21)20-16(19(24)25)14-15-18(22)23/h16H,2-15H2,1H3,(H,20,21)(H,22,23)(H,24,25)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTJZWYHTZFVEGI-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201791 | |

| Record name | N-Myristoyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53576-52-6 | |

| Record name | Myristoyl glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053576526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Myristoyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MYRISTOYL GLUTAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31N1S89X64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.